molecular formula C13H12O2S B6309539 Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate CAS No. 1954361-44-4

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate

Cat. No.: B6309539
CAS No.: 1954361-44-4
M. Wt: 232.30 g/mol
InChI Key: JJYZASAGKBJEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The structure of this compound consists of a benzo[b]thiophene core with a cyclopropyl group at the 6-position and a methyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine. This reaction is typically carried out under microwave irradiation at elevated temperatures (e.g., 130°C) to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be scaled up to improve efficiency and reduce reaction times. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene core or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzo[b]thiophene-2-carboxylate: Lacks the cyclopropyl group at the 6-position.

    Benzo[b]thiophene-2-carboxylic acid methyl ester: Another derivative with different substituents.

Uniqueness

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and interaction with biological targets compared to other benzo[b]thiophene derivatives .

Properties

IUPAC Name

methyl 6-cyclopropyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-13(14)12-7-10-5-4-9(8-2-3-8)6-11(10)16-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYZASAGKBJEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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